
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用機序
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide increases the levels of GABA in the brain, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
生化学的および生理学的効果
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including increased GABA levels in the brain, reduced neuronal excitability, and increased inhibitory neurotransmission. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to reduce the expression of glutamate receptors, which play a crucial role in neuronal excitability.
実験室実験の利点と制限
One of the major advantages of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase inhibition. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is its low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in various neurological disorders. Moreover, future research should focus on investigating the long-term effects of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide on neuronal function and the potential side effects associated with its use. Additionally, the development of more potent and selective GABA aminotransferase inhibitors could lead to the discovery of novel therapeutics for neurological disorders.
合成法
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with isobutyl chloroformate to form an intermediate, which is then reacted with 1-(pyrrolidin-3-yl)propan-2-amine to yield N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide. The purity of the compound can be achieved using column chromatography.
科学的研究の応用
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has shown promising results in reducing seizures and preventing addiction relapse. Moreover, N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has also demonstrated anxiolytic effects in animal models.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-13-6-5-12(8-14(13)22-2)18-9-11(7-15(18)19)17-16(20)10-3-4-10/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMDYSBVFOTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)
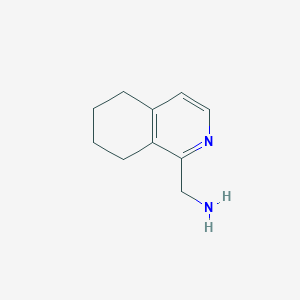
![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)
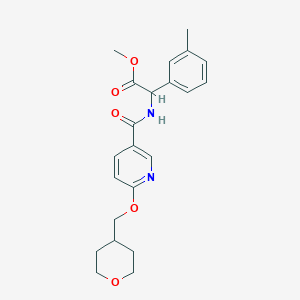
![4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2593576.png)
![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2593578.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
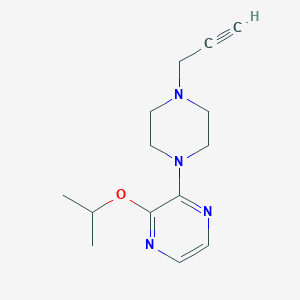
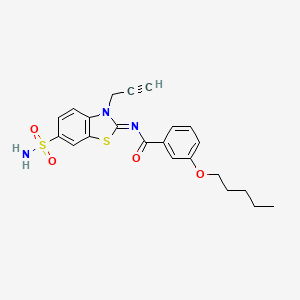
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
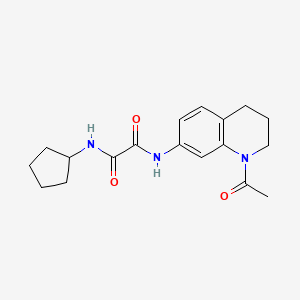
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)